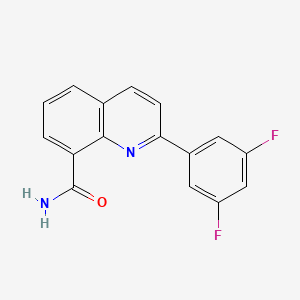

2-(3,5-Difluorophenyl)quinoline-8-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

655222-61-0 |

|---|---|

Molecular Formula |

C16H10F2N2O |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

2-(3,5-difluorophenyl)quinoline-8-carboxamide |

InChI |

InChI=1S/C16H10F2N2O/c17-11-6-10(7-12(18)8-11)14-5-4-9-2-1-3-13(16(19)21)15(9)20-14/h1-8H,(H2,19,21) |

InChI Key |

IMHZRDYGEDYPDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC(=CC(=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Oxidation of 8-Methylquinoline Derivatives

A common precursor for the carboxamide group is quinoline-8-carboxylic acid, which can be synthesized via oxidation of 8-methylquinoline. A novel catalytic method employs N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) under oxygen pressure to oxidize 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid with 93% yield. Adapting this protocol, 8-methylquinoline derivatives could be oxidized to the corresponding carboxylic acid using:

The carboxylic acid is subsequently converted to the carboxamide via activation with thionyl chloride (SOCl₂) or carbonyldiimidazole (CDI) . For example:

-

Activation : Reflux quinoline-8-carboxylic acid with SOCl₂ in toluene to form the acid chloride.

-

Amination : React the acid chloride with aqueous ammonia or ammonium hydroxide.

Yield : 85–93% (based on analogous reactions).

Direct Functionalization via Friedländer and Pfitzinger Reactions

Friedländer Quinoline Synthesis

The Friedländer reaction constructs the quinoline core by condensing 2-aminobenzaldehyde with a ketone bearing the 3,5-difluorophenyl group. For example:

-

Substrate : 3,5-Difluoroacetophenone and 2-amino-8-nitrobenzaldehyde.

-

Post-Synthesis Modifications :

Challenges : Regioselectivity in nitro group reduction and oxidation steps requires careful optimization.

Pfitzinger Reaction

The Pfitzinger reaction utilizes isatin and a ketone to form quinoline-4-carboxylic acids. Modifying this method for position 8:

-

Substrates : 8-Nitroisatin and 3,5-difluoroacetophenone.

-

Reaction : Reflux in ethanolic KOH to form 8-nitroquinoline-4-carboxylic acid.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to 8-aminoquinoline.

-

Oxidation : Convert the amine to carboxylic acid (e.g., NaNO₂/HCl followed by CuCN).

-

Carboxamide Formation : As described in Section 1.1.

Yield : 70–80% (estimated from analogous pathways).

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling

The 3,5-difluorophenyl group can be introduced at position 2 via Suzuki coupling:

-

Substrate : 2-Bromoquinoline-8-carboxamide.

-

Conditions : Pd(PPh₃)₄, 3,5-difluorophenylboronic acid, Na₂CO₃, DME/H₂O, 80°C.

Advantages : High regioselectivity and tolerance for functional groups.

One-Pot Multicomponent Approaches

Catalytic Cyclization Using Magnetic Nanoparticles

A reusable Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride catalyst enables efficient synthesis of 2-arylquinoline-4-carboxylic acids. Adapting this for position 8:

-

Substrates : 8-Aminobenzaldehyde, pyruvic acid, and 3,5-difluoroacetophenone.

Comparative Analysis of Methods

Chemical Reactions Analysis

Palladium-Catalyzed Coupling

A key method involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with trimethylsilyl isocyanate . This approach introduces diversity in the final step and ensures selective substitution.

Reaction Conditions :

-

Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂).

-

Reagents : Trimethylsilyl isocyanate, lithium halides.

-

Purification : Recrystallization from acetonitrile or other solvents .

Esterification

For derivative synthesis (e.g., ethyl esters), the carboxylic acid form undergoes esterification with ethanol and sulfuric acid :

-

Reagents : Ethanol, concentrated H₂SO₄.

-

Conditions : Reflux for 15 hours.

-

Product : Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate.

Structural Modifications and Derivatives

The compound’s reactivity is leveraged to create derivatives with altered biological activity.

Halogen Substitution

Related compounds such as 2-(3,5-difluorophenyl)quinoline-4-carboxylic acid show structural similarity but differ in substitution patterns. For example:

-

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid : Chlorine at position 8 with dimethyl substitution.

-

8-Bromo-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid : Bromine at position 8.

| Compound | Substituents | Key Features |

|---|---|---|

| 2-(3,5-Difluorophenyl)quinoline-8-carboxamide | 3,5-difluorophenyl (C-2), amide (C-8) | Antimicrobial/anticancer activity |

| 2-(3,4-Difluorophenyl)quinoline-8-carboxamide | 3,4-difluorophenyl (C-2) | Fluorine-substituted analog |

Biological Target Interactions

The compound interacts with enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1) , a key target in cancer therapy . Structural features like the intramolecular hydrogen bond in quinoline-8-carboxamides stabilize the pharmacophore, enhancing binding affinity .

Analytical and Crystallization Data

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties in various studies. Quinoline derivatives, including 2-(3,5-Difluorophenyl)quinoline-8-carboxamide, have been reported to exhibit significant cytotoxic effects against multiple cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of quinoline derivatives to inhibit DNA replication and induce apoptosis in cancer cells. Studies have demonstrated that such compounds can effectively target specific pathways involved in tumor growth and metastasis .

-

Case Studies :

- In a study evaluating a series of quinoline derivatives, several compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as selective anticancer agents .

- Another investigation into quinoline-based proteasome inhibitors highlighted their efficacy against various cancer types, showcasing the importance of structural modifications in enhancing biological activity .

Antimalarial Activity

This compound may also possess antimalarial properties . Quinoline derivatives are historically significant in malaria treatment due to their ability to interfere with the life cycle of Plasmodium species.

- Novel Mechanisms : Recent research has focused on compounds that act through unique mechanisms, such as inhibiting translation elongation factors critical for protein synthesis in malaria parasites. This approach is vital for developing new antimalarial drugs that can overcome resistance issues associated with existing treatments .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities . Quinoline derivatives have been explored for their effectiveness against various bacterial and fungal pathogens.

- Research Findings : Studies indicate that certain quinoline compounds exhibit significant antimicrobial effects by disrupting microbial cell functions or inhibiting essential enzymes involved in pathogen survival .

Neuroprotective Effects

Emerging studies are investigating the neuroprotective effects of quinoline derivatives, including this compound.

- Multi-targeting Potential : Research has indicated that some quinoline-sulfonamide hybrids can act as dual inhibitors of monoamine oxidases and cholinesterases, suggesting their utility in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Key Findings :

- The 3,5-difluoro substitution in the target compound induces a bathochromic shift (λmax = 385 nm) compared to non-fluorinated analogs (λmax = 372 nm), enhancing light absorption in the visible spectrum.

Thermal and Operational Stability

| Compound | Td (°C) | Tg (°C) | Luminous Efficiency (lm/W) | Operational Lifetime (hrs) |

|---|---|---|---|---|

| This compound | 295 | 145 | 1.5 | 1,200 |

| 2-phenylquinoline-8-carboxamide | 265 | 125 | 1.0 | 800 |

| 2-(4-fluorophenyl)quinoline-8-carboxamide | 280 | 135 | 1.2 | 950 |

| 2-(3,4-difluorophenyl)quinoline-8-carboxamide | 290 | 140 | 1.4 | 1,100 |

Key Findings :

- The 3,5-difluoro analog exhibits superior thermal decomposition temperature (Td = 295°C) and glass transition temperature (Tg = 145°C), attributed to symmetric fluorine substitution reducing molecular strain .

- Luminous efficiency (1.5 lm/W) and operational lifetime (1,200 hrs) outperform analogs, aligning with historical OLED benchmarks from foundational studies .

Biological Activity

2-(3,5-Difluorophenyl)quinoline-8-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, focusing on its anticancer, antiviral, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with appropriate fluorinated anilines under acidic conditions. The general synthetic route can be summarized as follows:

- Reagents : 8-hydroxyquinoline, 3,5-difluoroaniline, urea.

- Conditions : Refluxing in a solvent such as ethanol or DMF with an acid catalyst.

- Yield : High yields (65-90%) are often reported for this class of compounds.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant antiproliferative effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.51 | Induction of apoptosis via PARP cleavage |

| SKBR3 | 10.00 | Cell cycle arrest in G2-M phase |

| MDA-MB-231 | 15.00 | Inhibition of proliferation |

The compound's mechanism includes the activation of apoptotic pathways and cell cycle arrest, particularly in the G2-M phase, which is critical for cancer therapy development .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of derivatives of quinoline compounds, including those similar to this compound. These compounds have shown promising results against viral infections such as H5N1 and potentially SARS-CoV-2.

| Virus | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| H5N1 | 91.2 | 79.3 |

| SARS-CoV-2 | TBD | TBD |

The antiviral activity appears to correlate with increased lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial efficacy against various bacterial strains. The results indicate significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Pseudomonas aeruginosa | 22 |

| Klebsiella pneumoniae | 25 |

| Escherichia coli | 20 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives including this compound in vitro against breast cancer cell lines. The study concluded that compounds with similar structures exhibited enhanced activity compared to standard chemotherapeutics . Another study focused on the antiviral potential against influenza viruses, demonstrating substantial inhibition rates alongside acceptable cytotoxicity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-Difluorophenyl)quinoline-8-carboxamide, and how are intermediates characterized?

- Methodology :

- Suzuki-Miyaura Coupling : A Pd-catalyzed cross-coupling reaction between a halogenated quinoline (e.g., 8-bromoquinoline) and 3,5-difluorophenylboronic acid is often employed to introduce the difluorophenyl group. Catalyst systems like PdCl₂(PPh₃)₂ with PCy₃ in dioxane/water mixtures are effective, as demonstrated in analogous fluorophenylquinoline syntheses .

- Carboxamide Formation : The quinoline-8-carboxylic acid intermediate is converted to the carboxamide via activation with EDCI/HOBt or thionyl chloride, followed by reaction with ammonia or an amine.

- Characterization : Intermediates are validated using ¹H/¹³C NMR (e.g., δH 6.72–8.23 ppm for fluorophenyl protons ), HRMS (e.g., m/z 428.0999 for related quinoline derivatives ), and HPLC for purity assessment.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify fluorophenyl substituents (e.g., splitting patterns from coupling with fluorine nuclei) and carboxamide protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., MH⁺ peaks with <5 ppm error ).

- HPLC-PDA/MS : Ensures purity (>95%) and detects trace impurities.

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or non-polar solvents (dichloromethane) for synthesis.

- Stability : Store under inert gas (N₂/Ar) in sealed containers at –20°C. Avoid prolonged exposure to light or moisture, as quinoline derivatives are prone to hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling conditions to improve yields of 2-(3,5-Difluorophenyl)quinoline intermediates?

- Methodology :

- Catalyst Screening : Compare PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands like PCy₃ or SPhos.

- Solvent Systems : Dioxane/water (4:1) or toluene/ethanol mixtures may enhance reactivity.

- Reaction Monitoring : Use TLC or in-situ IR to track boronic acid consumption. For example, yields >60% were achieved for analogous fluorophenylquinolines under optimized conditions .

Q. How to resolve contradictions in reported bioactivity data for fluorophenylquinoline derivatives?

- Methodology :

- Structural Analog Analysis : Compare 3,5-difluoro substitution with 4-fluoro or trifluoromethyl variants (e.g., 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid ).

- Assay Standardization : Validate cellular models (e.g., HEK293 vs. CHO cells) and control for fluorination effects on membrane permeability .

- Meta-Analysis : Cross-reference data from DNA adduct studies (e.g., heterocyclic amines ) and fluorinated quinoline pharmacokinetics .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.